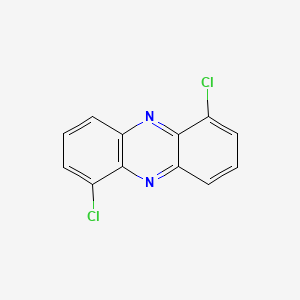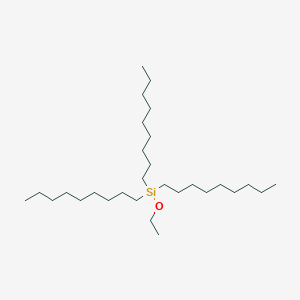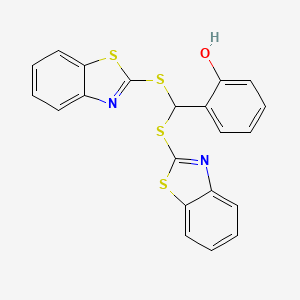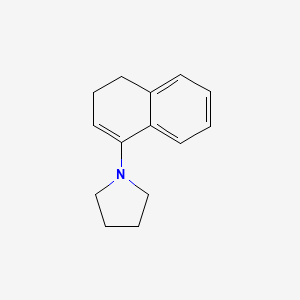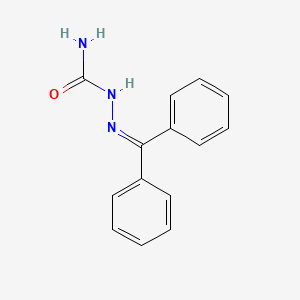
Benzophenone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone semicarbazone is an organic compound that belongs to the class of semicarbazones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone semicarbazone can be synthesized through the condensation reaction of benzophenone with semicarbazide. The reaction typically involves mixing benzophenone and semicarbazide in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the semicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Corresponding amines.
Substitution: Various substituted semicarbazones.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antioxidant activities, making it a potential candidate for developing new antibiotics and antioxidants.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
Benzophenone semicarbazone can be compared with other similar compounds, such as thiosemicarbazones and hydrazones:
Thiosemicarbazones: These compounds have a sulfur atom in place of the oxygen atom in semicarbazones. They exhibit similar biological activities but may have different potency and selectivity.
Hydrazones: These compounds are structurally similar but lack the carbonyl group present in semicarbazones. They also exhibit diverse biological activities but may differ in their chemical reactivity and stability.
Uniqueness: this compound is unique due to its versatile chemical properties and wide range of biological activities. Its ability to inhibit specific enzymes and scavenge free radicals makes it a valuable compound for therapeutic applications.
Comparison with Similar Compounds
- Thiosemicarbazones
- Hydrazones
- Semicarbazides
Properties
CAS No. |
14066-73-0 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(benzhydrylideneamino)urea |
InChI |
InChI=1S/C14H13N3O/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18) |
InChI Key |
GTQVKKKKXODXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


